molecular formula C20H23F3N4O2 B2888333 2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775411-10-3

2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B2888333
CAS No.: 1775411-10-3
M. Wt: 408.425
InChI Key: KRYLSXCAENAKKY-UHFFFAOYSA-N
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Description

The compound “2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, as well as the trifluoromethyl and methoxyphenyl groups . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the various functional groups present in the molecule. For example, the trifluoromethyl group is known to be quite stable but can undergo certain reactions under specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present in the molecule. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which can affect its solubility and permeability .

Scientific Research Applications

Synthesis and Derivative Applications

This compound is part of research focusing on the synthesis of novel derivatives with potential anti-inflammatory and analgesic activities. For instance, research has explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which exhibit significant inhibitory activity on cyclooxygenase enzymes, demonstrating analgesic and anti-inflammatory activities. These compounds, including derivatives of pyrimidin-4-yl, have shown promising results in preclinical models, indicating their potential for further pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Activities

Further research into pyrimidine derivatives has identified their antimicrobial and anticancer properties. Synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has been shown to produce compounds with good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, indicating potential applications in treating infectious diseases (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been synthesized for their in vitro cytotoxic activity against cancer cell lines, highlighting the compound's relevance in oncology research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Novel Synthetic Routes and Chemical Properties

The chemical framework of this compound also lends itself to novel synthetic routes for the development of unconventional piperidines, which have a wide range of applications, including medicinal chemistry and material science. Research has demonstrated regioselective modifications of pyridine to introduce new functional groups, offering a versatile template for synthesizing polyfunctionalized piperidine derivatives with potential biological activity (Crotti, Berti, & Pineschi, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it would interact with certain biological targets to exert its effects .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and evaluation of its potential applications .

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-13-24-17(20(21,22)23)12-18(25-13)27-8-6-15(7-9-27)26-19(28)11-14-4-3-5-16(10-14)29-2/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYLSXCAENAKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CC(=CC=C3)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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